Product packaging for Cyclobutyltriphenylphosphonium bromide(Cat. No.:CAS No. 3666-89-5)

Cyclobutyltriphenylphosphonium bromide

Cat. No.: B1627414
CAS No.: 3666-89-5
M. Wt: 397.3 g/mol
InChI Key: UFTAXONIWSZBTF-UHFFFAOYSA-M
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Description

Cyclobutyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C22H22BrP and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140368. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22BrP B1627414 Cyclobutyltriphenylphosphonium bromide CAS No. 3666-89-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H22P.BrH/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTAXONIWSZBTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597900
Record name Cyclobutyl(triphenyl)phosphanium bromide
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Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3666-89-5
Record name Phosphonium, bromide
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Record name Cyclobutyl(triphenyl)phosphanium bromide
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Record name CYCLOBUTYLTRIPHENYLPHOSPHONIUM BROMIDE
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Advanced Synthetic Methodologies for Cyclobutyltriphenylphosphonium Bromide

Optimized Laboratory Synthesis Protocols

Precursor Cyclobutyl Halide Formation Strategies

Alternative Halogenation Procedures for Cyclobutyl Moieties

While the Appel reaction is effective, other halogenation methods can also be employed to synthesize cyclobutyl bromide. Direct halogenation of cyclobutane (B1203170) with bromine can occur via a free-radical mechanism, typically initiated by UV light. chemguide.co.uklibretexts.org However, this method can lead to a mixture of mono- and poly-halogenated products and is generally less selective than the conversion of an alcohol. libretexts.org

A more controlled approach involves the treatment of cyclobutanol with other brominating agents. Reagents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) are effective for converting primary and secondary alcohols to their corresponding bromides. These reactions also proceed through mechanisms that result in the formation of the desired cyclobutyl bromide.

The second stage of the synthesis is the formation of the phosphonium (B103445) salt itself. This is achieved by reacting the precursor cyclobutyl halide with triphenylphosphine (B44618).

The formation of cyclobutyltriphenylphosphonium bromide is a classic example of a quaternization reaction. In this step, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of cyclobutyl bromide. youtube.comlibretexts.org This is an SN2 reaction, where the phosphine's lone pair of electrons forms a new phosphorus-carbon bond, displacing the bromide ion. youtube.comlibretexts.org

The resulting product is a stable, crystalline phosphonium salt. youtube.com This reaction is generally efficient for primary and some secondary halides. youtube.comgoogleapis.com The reaction is typically carried out by heating the two reactants in a suitable solvent. youtube.comgoogleapis.com

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and duration.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Non-polar solvents like toluene or benzene are commonly used. youtube.comchemicalbook.com In these solvents, the phosphonium salt product is often insoluble, causing it to precipitate out of the solution as it forms, which drives the reaction to completion and simplifies purification. youtube.com Other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or dimethyl sulfoxide (DMSO) have also been shown to be effective, with DMSO being particularly efficient in some cases. nih.govbiomedres.us

Temperature and Duration: The reaction typically requires heating to proceed at a reasonable rate. googleapis.com Refluxing the mixture in a solvent like toluene or THF for several hours is a common procedure. chemicalbook.com However, prolonged heating at high temperatures can sometimes lead to side reactions or product degradation. nih.gov A study on resin-bound quaternization reactions found that heating for extended times could depress yields. nih.gov

Microwave Irradiation: A modern approach to optimize this synthesis is the use of microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes while often improving yields. biomedres.usresearchgate.net For the synthesis of substituted-benzyltriphenylphosphonium bromides, an optimized condition was found to be heating in THF at 60°C for 30 minutes under microwave irradiation, resulting in yields of 87-98%. biomedres.us

Table 2: Optimization Parameters for Quaternization of Alkyl Halides

ParameterConditionEffect on ReactionRationale
Solvent TolueneGood Yield, Product PrecipitationProduct insolubility drives equilibrium and simplifies purification. youtube.comchemicalbook.com
Tetrahydrofuran (THF)Good to Quantitative Yields (Microwave)Effective solvent for microwave-assisted synthesis. biomedres.us
AcetonitrileHigh YieldA polar aprotic solvent that can facilitate SN2 reactions.
Dimethyl Sulfoxide (DMSO)High EfficiencyHighly polar aprotic solvent, known to accelerate SN2 reactions. nih.gov
Temperature Room TemperatureSlow ReactionMay require extended reaction times (e.g., 18 hours) for good conversion. nih.gov
Reflux (e.g., in THF/Toluene)Increased Reaction RateStandard condition to ensure timely completion of the reaction. chemicalbook.com
60 °C (Microwave)Rapid Reaction (e.g., 30 min)Microwave energy efficiently heats the reaction mixture, accelerating the rate. biomedres.us
Reaction Time 16-48 hours (Conventional)High ConversionEnsures the reaction proceeds to completion under standard heating. chemicalbook.com
30 minutes (Microwave)High ConversionDemonstrates the significant rate enhancement provided by microwave heating. biomedres.us

By carefully selecting the halogenation strategy for the precursor and optimizing the conditions for the subsequent quaternization reaction, high yields of pure this compound can be reliably obtained in a laboratory setting.

Reactivity and Mechanistic Elucidation in Key Organic Transformations

Phase-Transfer Catalysis Research

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can proceed. researchgate.net Phosphonium salts, including structures analogous to cyclobutyltriphenylphosphonium bromide, are known to function as phase-transfer catalysts. bohrium.com

Role in Facilitating Nucleophilic Substitution Reactions

Quaternary phosphonium salts are effective catalysts for nucleophilic substitution reactions under phase-transfer conditions. bohrium.comsci-hub.se They function by pairing with an anion from the aqueous phase, such as a halide or cyanide, and transporting it into the organic phase where the organic substrate is located. researchgate.net This process increases the effective concentration and nucleophilicity of the anion in the organic medium, thereby accelerating the rate of substitution reactions. researchgate.net For instance, the displacement of an alkyl halide by a nucleophile is a classic example of a reaction significantly enhanced by PTC. bohrium.com

While direct studies on this compound as a phase-transfer catalyst are not extensively documented in publicly available research, its structural features—a lipophilic cation capable of ion pairing—are consistent with those of effective phase-transfer catalysts. The bulky triphenylphosphine (B44618) moiety and the cyclobutyl group contribute to its solubility in organic solvents, a key requirement for a PTC catalyst. bohrium.com

Kinetic and Thermodynamic Studies of Catalytic Activity

The catalytic activity of a phase-transfer catalyst is governed by several kinetic and thermodynamic factors. The rate of the reaction can be influenced by the structure of the catalyst, the nature of the solvent, the concentration of the reactants, and the temperature.

Table 1: Factors Influencing PTC Catalytic Activity

FactorInfluence on Catalytic Activity
Catalyst Structure The size and lipophilicity of the cation affect its ability to extract the anion from the aqueous phase and its solubility in the organic phase. Steric hindrance around the cationic center can also play a role.
Solvent The polarity of the organic solvent can impact the solvation of the ion pair and the intrinsic reactivity of the nucleophile.
Anion The hydration energy of the anion being transferred is crucial. Less-hydrated anions are more easily extracted into the organic phase.
Temperature Generally, an increase in temperature leads to an increased reaction rate, although it can also affect catalyst stability.

Structure-Activity Relationship Investigations for Enhanced Catalysis

Structure-activity relationship (SAR) studies in phase-transfer catalysis aim to understand how the chemical structure of the catalyst influences its performance, which is crucial for designing more efficient catalysts. catalysis.blog For quaternary phosphonium salts, the nature of the alkyl and aryl groups attached to the phosphorus atom significantly impacts their catalytic efficacy. acs.orgnih.gov

Key structural aspects include:

Lipophilicity: Longer alkyl chains on the phosphonium cation generally increase its lipophilicity, enhancing its solubility in the organic phase and its ability to pull the anion from the aqueous phase. nih.gov

Steric Hindrance: The steric bulk around the phosphorus center can influence the accessibility of the cation for ion pairing and its stability. mdpi.com

Anion Specificity: The structure of the cation can influence its selectivity for different anions.

Wittig Reaction and its Mechanistic Nuances

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or a ketone and a phosphorus ylide (also known as a phosphorane). libretexts.orglibretexts.org this compound is a precursor to the corresponding ylide used in this reaction. dss.go.th

Phosphonium Ylide Generation and Stability Profiling

The first step in a Wittig reaction is the generation of the phosphorus ylide from the phosphonium salt. libretexts.org This is achieved by deprotonating the carbon atom alpha to the phosphorus using a strong base. youtube.com The acidity of this proton is enhanced by the adjacent positively charged phosphorus atom.

The stability of the resulting ylide is primarily determined by the substituents on the ylidic carbon.

Stabilized Ylides: Have an electron-withdrawing group (e.g., ester, ketone) on the carbon, which delocalizes the negative charge, making the ylide more stable and less reactive. They generally lead to (E)-alkenes. wikipedia.orgchem-station.com

Non-stabilized Ylides: Have only hydrogen or alkyl groups on the carbon. These ylides are highly reactive and typically yield (Z)-alkenes. wikipedia.orgchem-station.com

The ylide derived from this compound is considered a non-stabilized ylide because the cyclobutyl group is an electron-donating alkyl group. This high reactivity dictates the choice of base and reaction conditions.

The choice of base and solvent is critical for the successful generation of the phosphonium ylide. For non-stabilized ylides like cyclobutylidenetriphenylphosphorane, a very strong base is required to effectively deprotonate the phosphonium salt. youtube.com

Table 2: Base and Solvent for Cyclobutyltriphenylphosphonium Ylide Generation

Phosphonium SaltBaseSolventApplicationReference
This compoundn-ButyllithiumTetrahydrofuran (B95107) (THF)Synthesis of Bicyclobutylidene dss.go.th

This table presents a specific, documented example of ylide generation from this compound.

The use of n-butyllithium, a potent organolithium base, in an aprotic ether solvent like tetrahydrofuran (THF) is a common and effective method for preparing reactive, non-stabilized ylides. dss.go.th The reaction is typically carried out under anhydrous and inert conditions to prevent the base and the highly reactive ylide from being quenched by moisture or atmospheric oxygen. The presence of lithium salts, which are byproducts of using organolithium bases, can sometimes influence the stereochemical outcome of the subsequent Wittig reaction. wikipedia.orgchem-station.com

Spectroscopic Probing of Ylide Structure and Dynamics during Reaction

The elucidation of the Wittig reaction mechanism, particularly the transient species involved, heavily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ³¹P NMR, is a powerful tool for probing the structure and dynamics of the phosphonium ylide derived from this compound and its subsequent intermediates.

While specific spectroscopic studies on cyclobutyltriphenylphosphonium ylide are not extensively documented in the literature, the behavior of analogous non-stabilized ylides provides a strong framework for understanding its characteristics. The ylide, cyclobutylidenetriphenylphosphorane, is formed by the deprotonation of this compound using a strong base.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the ylide would be expected to show characteristic shifts for the protons on the cyclobutyl ring. The methine proton alpha to the phosphorus atom is particularly diagnostic and would likely appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift and the magnitude of the ³J(P,H) coupling constant are sensitive to the hybridization and electronic environment of the ylidic carbon. In solution, some ylides exhibit dynamic behavior, such as fluxional processes or aggregation, which can be studied by variable temperature NMR experiments. researchgate.net

³¹P NMR Spectroscopy: ³¹P NMR is highly informative for tracking the fate of the phosphorus atom throughout the reaction. The phosphonium salt, this compound, would exhibit a specific chemical shift. Upon deprotonation to form the ylide, a significant upfield or downfield shift in the ³¹P signal is expected, indicating the change in the electronic environment of the phosphorus atom. The observation of the oxaphosphetane intermediate by ³¹P NMR has been a critical piece of evidence in mechanistic studies of the Wittig reaction. orientjchem.org For a non-stabilized ylide like cyclobutylidenetriphenylphosphorane, the oxaphosphetane is expected to be relatively unstable, making its direct observation challenging without specialized low-temperature NMR techniques. The final triphenylphosphine oxide product shows a characteristic signal in a different region of the ³¹P NMR spectrum, allowing for reaction monitoring and quantification of the final products. The solvent can significantly influence the ³¹P NMR spectrum of an ylide; for instance, spectra in THF have been observed to show a multitude of peaks, suggesting the presence of various interacting aggregates, while spectra in diethyl ether might show a simpler broad singlet. researchgate.net

Oxaphosphetane Intermediate Formation and Decomposition Mechanisms

The central intermediate in the modern understanding of the Wittig reaction is the four-membered oxaphosphetane ring. Its formation and subsequent decomposition dictate the stereochemical outcome of the olefination.

Mechanistic Pathways of [2+2] Cycloaddition

For non-stabilized ylides, such as the one derived from this compound, the prevailing mechanism under salt-free conditions is a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgorganic-chemistry.org This pathway is often described as a [π²s + π²a] cycloaddition, leading directly to the oxaphosphetane intermediate without the formation of a discrete betaine (B1666868) intermediate. wikipedia.org The reaction is believed to proceed through a puckered transition state, which minimizes steric interactions between the substituents on the ylide and the aldehyde. sci-hub.se The formation of the oxaphosphetane is generally considered the rate-determining step for non-stabilized ylides. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is a rapid and irreversible process. libretexts.org

Influence of Lithium Cations and Salt-Free Reaction Conditions on Stereoselectivity

The presence or absence of lithium salts in the reaction medium has a profound impact on the stereoselectivity of the Wittig reaction. wikipedia.org

Salt-Free Conditions: In the absence of lithium salts (e.g., when using sodium or potassium bases like NaH, KHMDS, or NaNH₂), the reaction of a non-stabilized ylide like cyclobutylidenetriphenylphosphorane with an aldehyde is typically under kinetic control. wikipedia.org The reaction proceeds via the irreversible [2+2] cycloaddition mechanism, and the stereochemistry of the resulting alkene is determined by the geometry of the initial cycloaddition transition state. This pathway generally leads to a high selectivity for the Z-alkene. organic-chemistry.org The formation of the cis-oxaphosphetane is kinetically favored, which then decomposes stereospecifically to the Z-alkene.

Influence of Lithium Cations: When lithium-based strong bases (e.g., n-butyllithium) are used to generate the ylide, lithium cations (Li⁺) are present in the reaction mixture. These cations can coordinate to the oxygen atom of the carbonyl group and the intermediate species. This coordination can stabilize a betaine-like intermediate or allow for the equilibration of the initially formed cis- and trans-oxaphosphetanes. wikipedia.org This equilibration, sometimes referred to as "stereochemical drift," can erode the initial kinetic selectivity. wikipedia.org If the trans-oxaphosphetane is thermodynamically more stable, equilibration will lead to an increased proportion of the E-alkene. The use of lithium iodide (LiI) can further promote this equilibration, often leading to a mixture of Z and E isomers. masterorganicchemistry.com

The table below illustrates the expected influence of reaction conditions on the stereoselectivity of the reaction between cyclobutylidenetriphenylphosphorane and a generic aldehyde (R-CHO).

Base UsedConditionPredominant MechanismExpected Major ProductExpected Z:E Ratio
NaNH₂ or KHMDSSalt-FreeKinetic Control ([2+2] Cycloaddition)(Z)-AlkeneHigh (e.g., >90:10)
n-BuLiLithium PresentPotential for EquilibrationMixture of Z/EVariable (e.g., 58:42) masterorganicchemistry.com
n-BuLi / LiILithium Present + AdditiveEnhanced Equilibration(E)-Alkene favored over n-BuLi aloneLower Z:E Ratio
Computational Chemistry Insights into Oxaphosphetane Transition States

These studies model the potential energy surface of the reaction, locating the transition states for the formation of both cis- and trans-oxaphosphetanes. For non-stabilized ylides, calculations consistently show that the transition state leading to the cis-oxaphosphetane is lower in energy under kinetic, salt-free conditions. sci-hub.se This preference is attributed to the minimization of steric clashes in a puckered, early transition state. A computational study on the Wittig reaction of various cyclic ketones with a simple phosphorus ylide has shown that the activation energy barrier is influenced by ring strain in the carbonyl component. researchgate.net This suggests that the cyclobutyl group of the ylide could also influence the transition state geometry and energy due to its own inherent ring strain.

Stereochemical Control in Wittig Olefinations

Achieving high stereoselectivity is a primary goal in modern organic synthesis. In the context of the Wittig reaction with this compound, strategies to control the geometry of the resulting cyclobutylidenealkane are based on manipulating the reaction mechanism.

Strategies for Regulating Z/E Selectivity in Alkene Products

The inherent reactivity of the non-stabilized cyclobutylidenetriphenylphosphorane provides a basis for stereochemical control.

For Z-Selectivity: The most straightforward strategy to obtain the Z-alkene is to employ salt-free conditions. This involves generating the ylide with a sodium- or potassium-containing base (e.g., sodium hydride, sodium amide, or potassium tert-butoxide) in a non-coordinating solvent like THF or toluene. organic-chemistry.org These conditions favor the kinetically controlled [2+2] cycloaddition, which for non-stabilized ylides, preferentially proceeds through a transition state leading to the cis-oxaphosphetane and, subsequently, the Z-alkene. wikipedia.org

For E-Selectivity (Schlosser Modification): To favor the formation of the E-alkene, the Schlosser modification can be employed. wikipedia.org This procedure intentionally uses a lithium base at low temperatures. After the initial formation of the ylide and its reaction with the aldehyde to form the mixture of diastereomeric betaine-lithium halide complexes (predominantly the erythro isomer), a second equivalent of strong base (like phenyllithium) is added. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable threo isomer. Subsequent protonation with a mild proton source (like tert-butanol) followed by warming allows for the elimination to proceed, yielding the E-alkene with high selectivity. wikipedia.org

The following table summarizes these control strategies.

Desired IsomerStrategyKey ReagentsUnderlying Principle
(Z)-AlkeneSalt-Free ConditionsNaH, KHMDS, NaNH₂Kinetic control via irreversible [2+2] cycloaddition.
(E)-AlkeneSchlosser Modification1. Lithium base (e.g., n-BuLi) at low temp. 2. Second equivalent of base (e.g., PhLi) 3. Proton source (e.g., t-BuOH)Equilibration of betaine intermediates to the thermodynamically favored threo isomer.

Impact of Phosphonium Ylide Structure and Substituent Effects on Stereoisomer Ratios

The ylide generated from this compound, (cyclobutylidene)triphenylphosphorane, is classified as a non-stabilized ylide. This classification is due to the presence of an alkyl (cyclobutyl) group attached to the ylidic carbon, which does not offer electronic stabilization through resonance or inductive withdrawal. wikipedia.orgorganic-chemistry.org

The stereoselectivity of the Wittig reaction is largely governed by the stability of the ylide. wikipedia.orgorganic-chemistry.org Non-stabilized ylides, such as the one derived from this compound, are known to predominantly form (Z)-alkenes (cis-isomers) when reacted with aldehydes. wikipedia.orgorganic-chemistry.org This preference is attributed to the kinetic control of the reaction pathway. The initial cycloaddition between the ylide and the aldehyde is believed to proceed through a puckered, early transition state, leading to a syn-oxaphosphetane intermediate. wikipedia.org This intermediate rapidly and irreversibly decomposes to yield the (Z)-alkene. organic-chemistry.org

In contrast, stabilized ylides, which possess electron-withdrawing groups, typically yield (E)-alkenes (trans-isomers) under thermodynamic control. wikipedia.orgorganic-chemistry.org

While specific experimental data for this compound is not available, the expected stereochemical outcomes based on these principles are summarized in the table below.

Ylide TypeSubstituent on Ylidic CarbonExpected Major Alkene IsomerControlling Factor
Non-stabilized Alkyl (e.g., Cyclobutyl)(Z)-alkeneKinetic Control
Stabilized Electron-withdrawing group(E)-alkeneThermodynamic Control

This table presents the generally accepted stereochemical outcomes for different classes of phosphonium ylides in the Wittig reaction.

Advanced Stereoselective Wittig Modifications (e.g., Schlosser Protocol)

The Schlosser modification of the Wittig reaction provides a method to invert the typical stereoselectivity of non-stabilized ylides, allowing for the synthesis of (E)-alkenes. wikipedia.orgadichemistry.com This protocol involves the use of a strong base, typically an organolithium reagent, at low temperatures. adichemistry.com

The key steps of the Schlosser protocol are:

Reaction of the non-stabilized ylide (e.g., from this compound) with an aldehyde to form the syn-betaine intermediate. organic-chemistry.org

Deprotonation of the syn-betaine with a second equivalent of strong base to form a β-oxido ylide. organic-chemistry.org

Protonation of the β-oxido ylide with a mild acid, which occurs stereoselectively to form the more stable anti-betaine. organic-chemistry.org

Addition of a salt-free base to promote the elimination of triphenylphosphine oxide from the anti-betaine, yielding the (E)-alkene. organic-chemistry.org

Although no specific examples utilizing this compound in the Schlosser protocol have been documented in the reviewed literature, it is anticipated that this method would be applicable to achieve the (E)-isomer of the corresponding cyclobutylidene-substituted alkene.

ProtocolReagentsExpected Major Alkene Isomer from Non-Stabilized Ylide
Standard Wittig Phosphonium Ylide, Aldehyde/Ketone(Z)-alkene
Schlosser Modification Phosphonium Ylide, Aldehyde, Strong Base (2 equiv.), Mild Acid(E)-alkene

This table outlines the expected stereochemical outcomes of the standard Wittig reaction and the Schlosser modification for a non-stabilized ylide such as that derived from this compound.

Regioselectivity Considerations in Olefin Product Formation

The Wittig reaction is known for its high degree of regioselectivity. The double bond is formed specifically between the carbon of the original carbonyl group and the ylidic carbon of the phosphonium ylide. researchgate.net In the case of the reaction of (cyclobutylidene)triphenylphosphorane with an aldehyde or ketone, the double bond will be formed to create a cyclobutylidene moiety.

For instance, the reaction of this ylide with a ketone would result in the formation of an alkylidenecyclobutane. A specific example is the reaction with cyclobutanone (B123998) itself, which would be expected to yield cyclobutylidenecyclobutane. A computational study on the Wittig reaction of cyclic ketones, including cyclobutanone, with a simple phosphorus ylide has been reported, indicating the formation of the corresponding exocyclic alkene. researchgate.net

However, it is important to note a potential tandem reaction that can occur with certain substituted cyclobutane (B1203170) derivatives. For example, the reaction of α-hydroxycyclobutanone with phosphonium ylides has been shown to undergo a tandem Wittig reaction followed by a ring contraction to yield cyclopropanecarbaldehydes. researchgate.net While this specific reactivity has not been reported for the unsubstituted ylide from this compound, it highlights a potential regiochemical and structural rearrangement pathway to consider in complex systems.

Applications in Complex Molecule Synthesis and Materials Science Research

Construction of Cycloalkenes and Carbocyclic Systems

The primary application of cyclobutyltriphenylphosphonium bromide lies in the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds. researchgate.net By reacting the ylide generated from this compound with an aldehyde or ketone, a cyclobutylidene group can be readily introduced, forming a cycloalkene known as a methylenecyclobutane (B73084). This reaction is a cornerstone for creating exocyclic double bonds on various ring systems and for building complex carbocyclic frameworks. researchgate.net

The general transformation can be represented as follows:

Cyclobutyl-P(Ph)3+Br- + Base → [Cyclobutyl-P(Ph)3=CH2]

[Cyclobutyl-P(Ph)3=CH2] + R2C=O → R2C=C4H6 + Ph3P=O

This methodology is particularly useful for synthesizing strained carbocycles, which are intriguing scaffolds in synthetic chemistry and drug discovery. rsc.org The introduction of a methylenecyclobutane unit can significantly influence the conformational properties and biological activity of a molecule.

Table 1: Examples of Carbocycle Synthesis via Wittig Reaction

Carbonyl Compound Product Significance
Cyclohexanone 1-Cyclobutylidenecyclohexane Construction of spirocyclic systems
Formaldehyde Methylenecyclobutane Basic building block for further functionalization

Synthetic Pathways Towards Heterocyclic Scaffolds

The versatility of the Wittig reaction employing this compound extends to the synthesis of heterocyclic compounds. Intramolecular Wittig reactions, in particular, offer a robust strategy for the cyclization of molecules containing both a phosphonium (B103445) ylide and a carbonyl group (or a group that can be converted to a carbonyl), leading to the formation of a variety of heterocyclic rings.

For instance, a substrate containing a cyclobutyltriphenylphosphonium salt and a suitably positioned ester or ketone function can undergo intramolecular cyclization upon treatment with a base. This approach has been successfully used to synthesize a range of oxygen-, nitrogen-, and sulfur-containing heterocycles. While direct examples utilizing this compound for a wide array of heterocycles are specialized, the general principle of the intramolecular Wittig reaction is well-established for creating 5- and 6-membered heterocyclic rings. rsc.org The reaction of the cyclobutylidene phosphonium ylide with a carbonyl compound that also contains a heteroatom can lead to the formation of heterocyclic systems bearing an exocyclic cyclobutylidene group.

Stereoselective Synthesis of Multi-Substituted Olefins

The stereochemical outcome of the Wittig reaction is a critical aspect of its application in synthesis. The geometry of the resulting alkene is highly dependent on the nature of the phosphonium ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. The cyclobutyltriphenylphosphonium ylide is considered a non-stabilized ylide.

Typically, non-stabilized ylides react with aldehydes and ketones under salt-free conditions to produce predominantly the (Z)-alkene. nih.gov This stereoselectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a puckered transition state that minimizes steric interactions. capes.gov.br

Table 2: Factors Influencing Stereoselectivity in Wittig Reactions

Factor Influence on Stereochemistry
Ylide Stability Non-stabilized ylides generally favor (Z)-alkenes.
Reaction Conditions The presence of lithium salts can decrease (Z)-selectivity.

The ability to control the stereochemistry of the newly formed double bond is crucial in the synthesis of complex molecules where specific isomeric forms are required for biological activity or for subsequent stereospecific transformations.

Integration into Total Synthesis of Natural Products

The Wittig reaction is a frequently employed strategy in the total synthesis of natural products, allowing for the reliable formation of carbon-carbon double bonds. researchgate.netkib.ac.cn While a specific total synthesis that explicitly details the use of this compound is not prominently documented in general literature, the introduction of a methylenecyclobutane moiety is a key step in the synthesis of several natural products. researchgate.netgoogle.com For example, natural products containing a cyclobutane (B1203170) ring, such as grandisol (B1216609) and himbacine, have been synthesized using Wittig-type olefination strategies to construct key intermediates. nih.govresearchgate.netlookchem.comnih.gov

The general strategy involves the reaction of a complex aldehyde or ketone intermediate with the cyclobutyltriphenylphosphonium ylide to install the cyclobutylidene group. This approach is valuable for creating the unique structural motifs found in many bioactive natural products. reddit.combaranlab.orgnih.govmdpi.com The synthesis of such compounds often requires precise control over stereochemistry, making the predictable nature of the Wittig reaction particularly advantageous. researchgate.net The application of this reagent in the synthesis of cyclobutane-containing alkaloids and terpenoids highlights its potential for accessing complex and biologically relevant molecules. mdpi.comnih.gov

Potential in Polymer and Advanced Material Applications (e.g., molecular wires)

The cyclobutylidene unit, when incorporated into a polymer backbone, can impart unique physical and electronic properties. The polymerization of monomers containing the methylenecyclobutane group can lead to polymers with cyclobutane rings either in the main chain or as pendant groups. google.com Such polymers are of interest for their thermal properties and potential as advanced materials. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of reactions involving cyclobutyltriphenylphosphonium bromide. Its non-invasive nature makes it an ideal tool for monitoring the progress of a chemical reaction in real-time and for the unambiguous determination of product structures. chemrxiv.orgnih.gov

Reaction Monitoring: By acquiring a series of NMR spectra at regular time intervals, researchers can track the consumption of reactants and the formation of products. nih.govjhu.edu In a typical Wittig reaction involving this compound, the deprotonation of the phosphonium (B103445) salt to form the corresponding ylide can be observed by changes in the signals of the alpha-protons. Upon addition of a carbonyl compound, the disappearance of the ylide signals and the emergence of new signals corresponding to the alkene product and the triphenylphosphine (B44618) oxide byproduct can be monitored to determine reaction kinetics. researchgate.netresearchgate.net ³¹P NMR spectroscopy is particularly powerful, as the chemical shift of the phosphorus atom is highly sensitive to its chemical environment. A distinct shift is observed as the phosphonium salt (typically ~20-30 ppm) is converted to the ylide, and subsequently to triphenylphosphine oxide (~25-40 ppm). researchgate.netmdpi.com

Product Structure Elucidation: Following a reaction, NMR is the primary tool for confirming the structure of the resulting cyclobutylidene-containing alkene.

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key signals for a product like 1-cyclobutylidene-2-phenylethane would include the vinylic proton, multiplets for the cyclobutyl ring protons, and signals for the phenyl group.

¹³C NMR: Reveals the carbon framework of the molecule. The quaternary carbons of the double bond (C=C) and the carbons of the cyclobutyl and phenyl rings will have characteristic chemical shifts. mdpi.com

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the final structure, especially for complex molecules. researchgate.net

Table 1: Typical NMR Chemical Shifts (δ) for this compound and a Representative Wittig Product This table presents hypothetical but representative data based on known chemical shift ranges for similar functional groups.

Compound Nucleus Functional Group Typical Chemical Shift (ppm)
This compound ¹H P-CH (methine) 4.5 - 5.5 (multiplet)
¹H Cyclobutyl CH₂ 1.8 - 2.8 (multiplets)
¹H P-Ph (aromatic) 7.6 - 8.0 (multiplets)
¹³C P-CH 30 - 40
¹³C Cyclobutyl CH₂ 15 - 30
³¹P P⁺ 20 - 30
1-Cyclobutylidene-2-phenylethane ¹H =CH (vinylic) 5.5 - 6.5 (triplet)
¹H Cyclobutyl CH₂ (allylic) 2.5 - 3.5 (multiplets)
¹H Ph-CH₂ 3.0 - 3.5 (doublet)
¹³C C=C (quaternary) 135 - 145

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of reactants, products, and even transient intermediates in reactions involving this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful as they can transfer ions from solution to the gas phase with minimal fragmentation.

In the context of a Wittig reaction, ESI-MS can be used to:

Confirm the Starting Material: The intact cyclobutyltriphenylphosphonium cation can be readily detected, with a characteristic m/z (mass-to-charge ratio) value corresponding to its molecular formula [C₂₂H₂₂P]⁺.

Detect Reaction Intermediates: Although highly reactive, the phosphorus ylide, formed by deprotonating the phosphonium salt, can be detected under carefully controlled ESI-MS conditions. dntb.gov.ua The even more transient oxaphosphetane intermediate, a four-membered ring containing phosphorus, oxygen, and two carbons, is generally too unstable for direct observation but may be detected in some systems with specialized instrumentation. chem-station.com

Analyze the Final Product: The molecular ion of the final alkene product can be observed, confirming the success of the carbon-carbon bond formation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product with high confidence. rsc.org

Table 2: Expected m/z Values for Species in a Wittig Reaction with this compound and Benzaldehyde

Species Formula Ion Monoisotopic Mass (Da) m/z
Cyclobutyltriphenylphosphonium cation C₂₂H₂₂P [M]⁺ 317.1454 317.15
Phosphorus Ylide C₂₂H₂₁P [M] 316.1376 316.14
Benzaldehyde C₇H₆O [M+H]⁺ 107.0491 107.05
Product (Phenylmethylidenecyclobutane) C₁₁H₁₂ [M]⁺ 144.0934 144.09

Infrared (IR) and Raman Spectroscopy for In-situ Reaction Analysis and Functional Group Transformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful way to monitor functional group transformations in real-time (in-situ). oxinst.comspectroscopyonline.com These methods can be applied directly to the reaction mixture, often using fiber-optic probes, providing kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.comresearchgate.net

For a Wittig reaction involving this compound and a ketone/aldehyde, vibrational spectroscopy can track:

Disappearance of Reactant: The strong carbonyl (C=O) stretching band of the aldehyde or ketone reactant, typically found in the region of 1680-1740 cm⁻¹, is a key marker. The decrease in the intensity of this band over time signifies the consumption of the carbonyl compound. wpmucdn.com

Appearance of Product: The formation of the alkene product is marked by the appearance of a C=C stretching vibration (around 1640-1680 cm⁻¹) and vinylic =C-H stretching vibrations (above 3000 cm⁻¹). wpmucdn.com

Phosphonium Salt Features: The starting phosphonium salt exhibits characteristic bands, including those for the P-Ph bonds. mdpi.com The byproduct, triphenylphosphine oxide, has a very strong and characteristic P=O stretching band around 1190 cm⁻¹.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly polar media, as water is a weak Raman scatterer. researchgate.net It is also highly sensitive to symmetric, non-polar bonds, making the C=C bond of the product easily detectable. mdpi.com The combination of IR and Raman provides a comprehensive picture of the changing chemical bonds throughout the reaction. wpmucdn.com

Table 3: Key Vibrational Frequencies for a Representative Wittig Reaction

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aldehyde/Ketone C=O Stretch 1680 - 1740 IR (strong), Raman (moderate)
Alkene C=C Stretch 1640 - 1680 IR (variable), Raman (strong)
Alkene =C-H Stretch 3010 - 3095 IR (moderate), Raman (moderate)
Phenyl C-H Stretch 3000 - 3100 IR (moderate), Raman (strong)

X-ray Crystallography for Crystalline Structure Determination of Reactive Intermediates and Complex Products

For research involving this compound, this technique is invaluable for:

Structural Confirmation of the Starting Salt: A single-crystal X-ray diffraction analysis of this compound itself would confirm the tetrahedral geometry around the phosphorus atom and the conformation of the cyclobutyl ring. nih.gov It also details the packing arrangement in the crystal lattice and the interactions with the bromide counter-ion. researchgate.net

Analysis of Complex Products: In cases where the Wittig reaction yields complex products or unexpected stereoisomers, X-ray crystallography can provide an unambiguous structural assignment when other spectroscopic methods are inconclusive. beilstein-journals.orgmdpi.com

Characterization of Intermediates: While most Wittig reaction intermediates are too unstable to be crystallized, certain stabilized phosphorus ylides or their derivatives can be isolated and their structures determined by X-ray diffraction. chem-station.com Such structures provide fundamental insights into the bonding and reactivity of these key species.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.orgyoutube.com

Table 4: Hypothetical Crystallographic Data for this compound This table presents plausible data based on known structures of similar phosphonium salts. nih.gov

Parameter Value
Chemical Formula C₂₂H₂₂BrP
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 12.8
β (°) 98.5
Volume (ų) 2020
Z (molecules/unit cell) 4

Chromatographic Methods for Advanced Product Isolation, Purification, and Purity Assessment in Synthetic Research

Following a synthesis reaction, the crude product is typically a mixture containing the desired alkene, the triphenylphosphine oxide byproduct, unreacted starting materials, and solvent. Chromatographic techniques are essential for isolating the target compound in high purity. rsc.org

Flash Column Chromatography: This is the most common method for preparative scale purification in a research setting. orgsyn.org The crude mixture is loaded onto a column packed with a stationary phase, most often silica (B1680970) gel or alumina. orgsyn.orgresearchgate.net A solvent or mixture of solvents (the mobile phase) is then passed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Typically, the less polar alkene product elutes from the column first, while the more polar triphenylphosphine oxide is retained more strongly and elutes later. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in higher resolution and more efficient separations. It can be used for both analytical and preparative purposes. Analytical HPLC is used to assess the purity of the final product with high accuracy, while preparative HPLC can be used to purify small quantities of material to a very high degree.

Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for flash column chromatography. rsc.org A small spot of the reaction mixture is applied to a plate coated with the stationary phase, and the plate is developed in a chamber containing the mobile phase. The separation of spots on the TLC plate guides the purification strategy.

Table 5: Chromatographic Methods for Wittig Reaction Product Purification

Technique Stationary Phase Typical Mobile Phase Application
Thin-Layer Chromatography (TLC) Silica Gel or Alumina Hexanes/Ethyl Acetate mixtures Reaction monitoring, solvent system optimization
Flash Column Chromatography Silica Gel (40-63 µm) Hexanes/Ethyl Acetate gradient Preparative isolation of alkene product orgsyn.org

Table of Mentioned Compounds

Compound Name
This compound
Triphenylphosphine oxide
1-Cyclobutylidene-2-phenylethane
Benzaldehyde
Phenylmethylidenecyclobutane
Silica gel
Alumina
Hexanes
Ethyl acetate
Acetonitrile

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed understanding of reaction mechanisms at the molecular level. For cyclobutyltriphenylphosphonium bromide, these studies would primarily focus on its application in the Wittig reaction, a fundamental process for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comfiveable.me

Energy Profile Analysis and Transition State Characterization

The Wittig reaction proceeds through a series of intermediates and transition states, the energies of which determine the reaction's feasibility and kinetics. A computational investigation using methods like Density Functional Theory (DFT) would be instrumental in mapping out the potential energy surface of the reaction between the ylide derived from this compound and a carbonyl compound. nih.govrsc.org

The initial step involves the deprotonation of the phosphonium (B103445) salt to form the corresponding phosphonium ylide, cyclobutylidenetriphenylphosphorane. wikipedia.orgyoutube.com The subsequent reaction of this ylide with an aldehyde or ketone is the core of the Wittig reaction. Theoretical calculations would focus on elucidating the energy profile of the cycloaddition step, leading to the formation of an oxaphosphetane intermediate. rsc.orgacs.org The characterization of the transition state for this step is crucial, as its energy dictates the reaction rate. ingentaconnect.com

Computational studies on similar Wittig reactions have shown that the geometry of the transition state can be either puckered or planar, influencing the stereochemical outcome of the reaction. nih.govresearchgate.net For the reaction involving the cyclobutylidene ylide, calculations would aim to determine the preferred geometry of the transition state and the resulting oxaphosphetane. The significant ring strain of the cyclobutane (B1203170) moiety is a key factor that would be investigated for its influence on the energy of the transition state and the stability of the oxaphosphetane intermediate. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com

Table 1: Hypothetical Calculated Energy Profile for the Wittig Reaction of Cyclobutylidenetriphenylphosphorane with Formaldehyde

Species/Transition StateMethodRelative Energy (kcal/mol)
Ylide + FormaldehydeDFT (B3LYP/6-31G)0.0
Cycloaddition Transition StateDFT (B3LYP/6-31G)+5.7
Oxaphosphetane IntermediateDFT (B3LYP/6-31G)-15.2
Decomposition Transition StateDFT (B3YLP/6-31G)+1.5
Methylenecyclobutane (B73084) + Ph₃PODFT (B3LYP/6-31G*)-45.8

Note: This table presents hypothetical data for illustrative purposes, based on typical values from computational studies of the Wittig reaction.

Molecular Orbital Theory Applications to Reactivity and Selectivity

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ingentaconnect.comingentaconnect.comnih.gov In the context of the Wittig reaction of this compound, MO theory can explain the nucleophilic character of the derived ylide and its reactivity towards electrophilic carbonyl compounds.

The HOMO of the cyclobutylidene ylide would be localized on the carbanionic center, making it the site of nucleophilic attack. researchgate.net The energy and shape of this HOMO, as well as the LUMO of the carbonyl partner, would be calculated to predict the regioselectivity and reactivity of the cycloaddition step. A smaller HOMO-LUMO gap between the ylide and the carbonyl compound generally correlates with a faster reaction rate. ingentaconnect.comnih.gov

Furthermore, MO analysis can shed light on the stereoselectivity of the Wittig reaction. The relative energies and orbital overlaps of the different possible transition state geometries can be analyzed to predict whether the cis or trans alkene will be the major product. The electronic effects of the cyclobutyl group, in conjunction with the triphenylphosphine (B44618) moiety, would be a key focus of such an analysis. nih.gov

Molecular Dynamics Simulations of Catalytic Processes

MD simulations could model the deprotonation of the phosphonium salt by a base, tracking the conformational changes and the interactions with solvent molecules. This would be particularly relevant for understanding how the choice of solvent can influence the formation and reactivity of the ylide. umd.edu

In a broader context of organophosphorus catalysis, where a phosphine (B1218219) might be used catalytically, MD simulations are invaluable for studying the entire catalytic cycle. acs.org For a hypothetical catalytic process involving a derivative of cyclobutyltriphenylphosphonium, MD simulations could be used to investigate substrate binding, product release, and the conformational dynamics of the catalyst throughout the reaction. umd.edu These simulations provide a dynamic picture that complements the static energy profiles obtained from quantum mechanical calculations. nih.gov

Prediction of Structure-Reactivity Relationships and Spectroscopic Signatures

A central goal of computational chemistry is to establish clear structure-reactivity relationships (SRRs). nih.govchemrxiv.org For this compound, this involves understanding how its unique structural features influence its reactivity in the Wittig reaction.

The primary structural features of interest are the steric bulk and electronic properties of the triphenylphosphine group and the inherent ring strain of the cyclobutyl moiety. masterorganicchemistry.comlibretexts.org Computational studies can quantify these effects. For instance, the steric hindrance of the triphenylphosphine group can be calculated and correlated with the rate of ylide formation and its subsequent reaction. nih.govnih.gov The electron-withdrawing or -donating nature of substituents on the phenyl rings could also be systematically varied in silico to tune the reactivity of the ylide. mdpi.comresearchgate.net

The ring strain of the cyclobutyl group, estimated to be around 26.3 kcal/mol, is a significant factor. masterorganicchemistry.commasterorganicchemistry.com Computational analysis can predict how this strain is released or altered during the course of the Wittig reaction, potentially influencing the reaction's thermodynamics and kinetics. arxiv.org

Furthermore, computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which is essential for their experimental characterization. prime-avenue.comnih.govmdpi.com DFT calculations can be used to predict the 1H, 13C, and 31P NMR chemical shifts of this compound. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the compound. Similarly, the infrared (IR) spectrum can be calculated to identify characteristic vibrational frequencies associated with the cyclobutyl ring and the triphenylphosphine group. prime-avenue.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value
31P NMRChemical Shift (ppm)~25-35
13C NMRCα Chemical Shift (ppm)~20-30
IR SpectroscopyP-C Stretch (cm⁻¹)~700-800
IR SpectroscopyC-H (cyclobutyl) Stretch (cm⁻¹)~2850-2950

Note: These are estimated values based on typical ranges for similar phosphonium salts and are intended for illustrative purposes.

Environmental Research Applications and Remediation Potential

Catalytic Breakdown of Organic Pollutants in Contaminated Systems

Quaternary phosphonium (B103445) salts, such as cyclobutyltriphenylphosphonium bromide, are well-established as effective phase-transfer catalysts (PTCs). rsc.orgalfachemic.com This catalytic function is of significant interest in the context of environmental remediation, particularly for the breakdown of persistent organic pollutants (POPs) in soil and water. POPs are often hydrophobic and reside in organic phases or are adsorbed onto soil particles, making them inaccessible to aqueous-phase reactants.

A phase-transfer catalyst like this compound can facilitate the reaction between a water-soluble reagent and a water-insoluble organic pollutant. The lipophilic triphenylphosphonium cation can transport an anionic reagent from the aqueous phase into the organic phase where the pollutant is located. This enables the degradation of the pollutant into less harmful substances. For instance, a nucleophilic reagent could be transported to dehalogenate chlorinated pollutants, a common class of POPs.

While specific research on this compound for pollutant degradation is limited, the general mechanism of phase-transfer catalysis by phosphonium salts provides a strong theoretical basis for its potential application. The efficiency of such a process would depend on factors like the specific pollutant, the chosen reagent, and the reaction conditions.

To illustrate the catalytic capabilities of phosphonium salts in relevant chemical transformations, the following table presents examples of reactions catalyzed by various quaternary phosphonium salts.

Catalyst TypeReactantsProductApplication Relevance
Quaternary Phosphonium SaltAlkyl Halide + NucleophileSubstituted AlkaneDehalogenation of organic pollutants
Chiral Phosphonium SaltProchiral Substrate + ReagentChiral ProductAsymmetric synthesis, potential for stereoselective degradation
Tetrabutylphosphonium tribromideOrganic SubstrateBromo-organic CompoundSynthesis of specialty chemicals with potential for controlled functionalization of pollutants

This table is illustrative of the types of reactions phosphonium salts can catalyze and is based on general knowledge of their reactivity. Specific efficiency data for this compound in these applications is not yet widely available.

Advanced Wastewater Treatment Methodologies Utilizing Catalytic Properties

Advanced wastewater treatment often involves processes designed to remove refractory organic compounds that are resistant to conventional biological treatment. Advanced Oxidation Processes (AOPs), for example, utilize highly reactive species like hydroxyl radicals to mineralize organic pollutants. The catalytic properties of this compound could potentially enhance the efficiency of certain AOPs.

One hypothetical application is in a biphasic AOP system where the pollutant is concentrated in an organic phase. The phosphonium salt could act as a phase-transfer catalyst to transport an oxidizing agent or a precursor for the reactive oxygen species into the organic phase, thereby accelerating the degradation of the target pollutant.

Furthermore, the presence of bromide ions in the wastewater, which can be significant in industrial effluents and even in municipal wastewater, can lead to the formation of various disinfection byproducts (DBPs) during chlorination. nih.govresearchgate.netkaust.edu.sa While not a direct catalytic application for pollutant breakdown, the bromide component of this compound would need to be considered in any wastewater treatment scenario due to its potential to influence DBP formation. nih.gov

Research into the application of phosphonium salts in wastewater treatment is still an emerging field. However, their established role as phase-transfer catalysts suggests a promising avenue for developing more efficient and targeted treatment methodologies for recalcitrant organic pollutants.

Adherence to Green Chemistry Principles in Phosphonium Salt Utilization

The use of this compound as a catalyst in environmental remediation aligns with several of the twelve principles of green chemistry. rsc.org These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Catalysis: The most direct link to green chemistry is the principle of catalysis. Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, which minimizes waste. By acting as a phase-transfer catalyst, this compound can enable reactions to occur more efficiently and with less energy input. alfachemic.com

Atom Economy: While the synthesis of the phosphonium salt itself needs to be considered, its catalytic use promotes reactions with high atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, leading to less waste.

Designing Safer Chemicals: Research is ongoing to design phosphonium salts with lower toxicity and greater biodegradability. mdpi.com The choice of the organic groups attached to the phosphorus atom can influence these properties.

Safer Solvents and Auxiliaries: Phase-transfer catalysis can enable the use of more environmentally benign solvents. For example, it can facilitate reactions in water or with reduced amounts of organic solvents. bohrium.com

The synthesis of phosphonium salts can also be designed to be more environmentally friendly. For example, recent research has explored the synthesis of phosphonium salts using greener reagents and reaction conditions, such as using air as an oxidant.

The application of this compound in environmental remediation, when guided by the principles of green chemistry, has the potential to provide effective solutions for pollution problems while minimizing environmental impact.

Pharmaceutical and Medicinal Chemistry Research

Application as a Catalyst in Active Pharmaceutical Ingredient (API) Synthesis

Cyclobutyltriphenylphosphonium bromide belongs to the class of quaternary phosphonium (B103445) salts. These salts are well-established as highly effective phase-transfer catalysts (PTCs) in a variety of organic syntheses, including those pivotal to the production of Active Pharmaceutical Ingredients (APIs). google.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.com

The phosphonium cation, with its lipophilic phenyl and cyclobutyl groups, can pair with an anion (such as a hydroxide or halide) and transport it from the aqueous phase into the organic phase. google.com In the organic phase, the anion is poorly solvated and thus highly reactive, accelerating reactions such as alkylations, substitutions, and condensations. researchgate.net This methodology offers major advantages in industrial and pharmaceutical synthesis, including the use of inexpensive and environmentally benign reagents like aqueous sodium hydroxide instead of hazardous bases like metal hydrides or amides, milder reaction conditions, increased reaction rates, and often higher yields and product purity. google.comnih.gov

Phosphonium salts are particularly noted for their thermal stability, which allows them to be used at higher temperatures compared to some quaternary ammonium (B1175870) salt catalysts. google.com This property is advantageous for reactions requiring elevated temperatures to proceed at a practical rate. The application of PTC in the pharmaceutical industry is widespread, enabling key steps in the synthesis of various drug intermediates and APIs. nih.gov For instance, PTC is employed for O-alkylation, N-alkylation, and C-alkylation reactions, which are fundamental transformations in building the molecular architecture of many drugs. researchgate.net

Catalyst TypeGeneral Application in API SynthesisKey Advantages
Quaternary Phosphonium Salts Phase-transfer catalysis for reactions like alkylation, substitution, and condensation.High thermal stability, high catalytic efficiency, ability to use milder and safer reagents (e.g., NaOH), improved reaction rates and yields. google.comsemanticscholar.org
Quaternary Ammonium Salts Phase-transfer catalysis, often for similar reactions as phosphonium salts.Well-established, wide variety available, effective for many transformations. chemicalbook.comgoogle.com
Crown Ethers & Cryptands Cation complexation to enhance the reactivity of the accompanying anion in the organic phase.High efficiency, but often more expensive and potentially more toxic. google.com

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds Synthesized via Relevant Pathways

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. rsc.org For molecules containing a cyclobutane (B1203170) ring, SAR studies have revealed several key advantages conferred by this particular scaffold. The cyclobutane unit is often not just a passive linker but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile. nih.gov

The unique, puckered geometry of the cyclobutane ring can orient substituents in precise spatial arrangements, enhancing interactions with target proteins. justia.com In many cases, the cyclobutane ring has been shown to be superior to other cyclic or acyclic linkers. For instance, in the development of inhibitors for the euchromatic histone methyltransferase G9a, a spirocyclic cyclobutane ring was found to be crucial for submicromolar potency; replacing it with a cyclopentane or cyclohexane led to a significant drop in activity. researchgate.net Similarly, in the search for Janus kinase (JAK) inhibitors, cis-1,3-cyclobutane diamine linkers provided compounds with low nanomolar potency and excellent selectivity. chemicalbook.com

The cyclobutane ring also serves as a bioisostere for other groups, such as alkenes, to prevent unwanted cis/trans-isomerization and improve metabolic stability. nih.govjustia.com Its incorporation can block sites of metabolism, leading to improved pharmacokinetic properties like oral bioavailability. justia.com

The following table summarizes findings from SAR studies on various cyclobutane-containing bioactive compounds.

Drug Target / ClassStructural ModificationImpact on Activity / PropertiesReference
G9a Histone Methyltransferase Inhibitors Replacement of spirocyclic cyclobutane with cyclopentane or cyclohexane.At least a tenfold decrease in potency. researchgate.net
Janus Kinase (JAK) Inhibitors Incorporation of a cis-1,3-cyclobutane diamine linker.Resulted in low nanomolar potency and excellent selectivity. chemicalbook.com
HCV NS5B Polymerase Inhibitors Replacement of a gem-dimethyl linker with a cyclobutyl linker.Improved oral bioavailability and a balanced profile of potency and ADME properties. justia.com
Antitumor Agents Use of a cyclobutane scaffold to constrain a molecule into its active cis-conformation.Potency comparable to the natural product was achieved, mitigating in vivo cis/trans-isomerization. researchgate.net
IDH1 Inhibitors Replacement of a cyclohexane amine with a difluorocyclobutanyl amine.Decreased metabolic clearance, leading to the development of Ivosidenib. acs.org

These studies underscore the value of the cyclobutane scaffold in drug design. Synthetic methods that allow for the flexible and efficient creation of diverse cyclobutane-containing analogues, such as the Wittig reaction involving reagents like this compound, are therefore essential tools for conducting the comprehensive SAR studies needed to optimize lead compounds into clinical candidates.

Future Directions and Emerging Research Avenues

Development of Immobilized and Heterogeneous Catalysts

A significant challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine (B44618) oxide byproduct. To address this, research is increasingly focused on the development of immobilized phosphonium (B103445) reagents. By anchoring the triphenylphosphine group to a solid support, such as a polystyrene polymer, the resulting phosphonium salt and its oxide byproduct become part of a heterogeneous system. nih.govbiotage.com This approach allows for the simple removal of the byproduct by filtration, streamlining the purification process and enabling the potential for reagent recycling. biotage.comnih.gov

The first applications of polymer-supported triphenylphosphine (PS-TPP) in the Wittig reaction demonstrated the feasibility of this approach, although early iterations sometimes suffered from incomplete conversions or lower yields depending on the polymer support and reaction conditions. nih.gov More recent developments have led to highly porous triphenylphosphine-based polymers that can undergo a multi-step Wittig reaction cycle entirely in the solid state, further simplifying product isolation. nih.gov Future research pertaining to Cyclobutyltriphenylphosphonium bromide will likely involve its synthesis on such optimized polymer supports to create a recyclable, solid-phase Wittig reagent for more efficient and industrially relevant processes.

Table 1: Comparison of Homogeneous vs. Heterogeneous Wittig Reactions
FeatureHomogeneous System (e.g., standard this compound)Heterogeneous System (e.g., Polymer-Bound Reagent)
Reagent StateDissolved in the reaction solventInsoluble solid support (e.g., polystyrene beads) biotage.com
Product PurificationOften requires chromatography to remove triphenylphosphine oxideSimple filtration to separate the product from the polymer-bound byproduct biotage.comnih.gov
Reagent RecyclabilityNot feasiblePotentially recyclable after regeneration of the phosphonium ylide nih.gov
Reaction KineticsGenerally faster as reactants are in the same phaseMay be slower due to mass transfer limitations and substrate accessibility to polymer pores nih.gov

Exploration of Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. microsaic.com The application of flow chemistry to Wittig reactions is an emerging area of interest. nih.govacs.org By pumping reagents through heated and pressurized reactors, reaction times can be significantly reduced, and yields can be improved. nih.gov

Flow systems allow for the safe use of high temperatures and pressures, enabling reactions that might be difficult or hazardous in a batch setup. nih.gov Furthermore, online monitoring techniques, such as mass spectrometry, can be integrated into flow reactors to provide real-time data on reaction progress, allowing for rapid optimization of conditions like temperature and residence time. microsaic.com Future work could focus on developing a continuous flow process for the synthesis of this compound itself or its subsequent use in Wittig reactions. This could involve tandem reaction sequences, such as a Wittig reaction followed by an intramolecular Michael addition, which has been successfully demonstrated for other systems in flow. nih.govacs.org

Table 2: Batch Processing vs. Continuous Flow for Wittig Reactions
ParameterBatch ProcessingContinuous Flow
Temperature ControlPotential for temperature gradients within the vesselPrecise and uniform temperature control researchgate.net
SafetyHigher risk with large volumes of hazardous reagents and exothermic reactionsImproved safety due to small reaction volumes and superior heat dissipation microsaic.com
ScalabilityScaling up can be challenging and non-linearEasily scalable by running the system for longer durations ("scaling out")
Reaction TimeCan range from hours to daysOften significantly reduced, from minutes to hours nih.gov
OptimizationTime-consuming, requiring multiple separate experimentsRapid optimization possible with real-time monitoring and automated parameter adjustments microsaic.com

Investigation into Sustainable Synthesis Protocols and Green Solvent Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes. While the Wittig reaction has poor atom economy, other aspects can be improved to make it more environmentally benign. gctlc.org A key area of investigation is the replacement of traditional organic solvents with greener alternatives. divched.org Research has shown that some Wittig reactions can be successfully performed in water or even under solvent-free conditions. scribd.comgctlc.org

Performing the reaction in an aqueous solution of sodium bicarbonate, for example, can eliminate the need for hazardous organic solvents and strong bases like n-butyllithium. sciepub.com Solvent-less approaches, where the solid reactants are ground together, also represent a significant step towards greener synthesis by completely eliminating solvent waste. gctlc.orggctlc.org Applying these methodologies to this compound could lead to more sustainable protocols for the synthesis of cyclobutylidene-containing compounds, reducing both environmental impact and operational hazards. divched.org

Table 3: Examples of Solvents in Wittig Reactions and Green Alternatives
Solvent TypeExampleConsiderations
Traditional Aprotic PolarN,N-dimethylformamide (DMF)Effective but has toxicity concerns divched.org
Traditional EtherealTetrahydrofuran (B95107) (THF)Commonly used but can form peroxides
Green AlternativeWaterEnvironmentally benign; suitable for stabilized ylides with appropriate bases like NaHCO₃ scribd.comsciepub.com
Green AlternativeEthanolRenewable resource, less toxic than many traditional solvents divched.org
No SolventSolvent-free grindingEliminates solvent waste entirely; relies on physical mixing of solid reagents gctlc.org

Discovery of Novel Reactivity Patterns and Synthetic Transformations

While this compound is primarily used to form an alkene, the broader class of phosphorus ylides exhibits diverse reactivity that is still being explored. Phosphorus ylides are 1,2-dipolar compounds that can act as potent nucleophiles and strong π-donor ligands. nih.govrsc.org This latter property makes them suitable for stabilizing reactive, electron-deficient main group compounds and cations. nih.gov

Emerging research has demonstrated that phosphonium ylides can participate in novel transformations beyond the Wittig reaction. For instance, they have been used in ruthenium-catalyzed dehydrogenative annulation reactions and are being investigated as organocatalysts. mdpi.comresearchgate.net The specific steric and electronic properties of the ylide derived from this compound could be harnessed in new synthetic contexts. Future research may uncover its utility in C-H activation, in the formation of unique heterocyclic systems, or as a specialized ligand in organometallic catalysis, opening up synthetic pathways that are currently inaccessible.

Table 4: Emerging Applications for Phosphorus Ylides
Application AreaDescriptionPotential for Cyclobutyl-Derived Ylide
Wittig ReactionReaction with aldehydes/ketones to form alkenes libretexts.orgEstablished application to form cyclobutylidene groups
Ligand SynthesisStabilization of reactive main group elements or transition metals through π-donation nih.govrsc.orgThe cyclobutyl group could offer unique steric and electronic tuning of the resulting metal complex
OrganocatalysisUse of carbonyl-stabilized ylides to catalyze reactions researchgate.netInvestigation of the catalytic activity of the cyclobutyl ylide in new transformations
Novel AnnulationsParticipation in metal-catalyzed C-H activation and ring-forming reactions mdpi.comExploration in new cyclization strategies where the cyclobutyl moiety directs or participates in the reaction

Advancement of Computational Models for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. acs.org For the Wittig reaction, the exact mechanism has been a subject of debate, and computational methods like Density Functional Theory (DFT) have been instrumental in studying the potential energy surfaces of proposed intermediates like betaines and oxaphosphetanes. nih.govresearchgate.net These studies help elucidate the factors that control the E/Z stereoselectivity of the alkene product. nih.gov

Molecular dynamics simulations can further refine these models by explicitly considering the role of solvent molecules, which can be crucial in stabilizing intermediates and transition states. comporgchem.com For reactions involving this compound, computational models could be employed to predict the stereochemical outcome with various carbonyl compounds, optimize reaction conditions without extensive empirical screening, and rationalize unexpected reactivity. Furthermore, the rise of machine learning and transformer-based models offers the potential to predict reaction outcomes with high accuracy based on large datasets, representing a new frontier for reaction design and discovery. arxiv.org

Table 5: Applications of Computational Modeling in Wittig Chemistry
Computational MethodApplicationBenefit
Density Functional Theory (DFT)Calculate energies of reactants, intermediates, transition states, and products mdpi.comnih.govProvides mechanistic insight into reaction pathways and factors controlling selectivity researchgate.net
Molecular Dynamics (MD)Simulate the movement of molecules over time, including solvent effects comporgchem.comReveals the dynamic role of the solvent in the reaction mechanism comporgchem.com
Quantitative Structure-Activity Relationship (QSAR)Relate structural features to reactivity or other propertiesCan predict the reactivity of new substrates based on their structure
Machine Learning / AI ModelsPredict reaction products from reactants and conditions using trained algorithms arxiv.orgAccelerates the discovery of new reactions and the planning of synthetic routes

Q & A

Q. What are the standard synthetic routes for preparing cyclobutyltriphenylphosphonium bromide, and what factors influence reaction yield?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with a cyclobutyl-containing alkyl bromide under anhydrous conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity due to improved ion dissociation .
  • Temperature : Reactions often require reflux (e.g., 80–100°C) to achieve high yields .
  • Stoichiometry : A 1:1 molar ratio of triphenylphosphine to alkyl bromide minimizes side products .
  • Reaction time : Extended durations (e.g., 24 hours) ensure complete conversion . Post-synthesis, recrystallization from ethanol or acetone is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

  • Melting point analysis : Compare observed values (e.g., 204–210°C) with literature data to assess purity .
  • Infrared (IR) spectroscopy : Verify the presence of phosphonium cation peaks (~1430 cm⁻¹ for P-C stretching) and absence of unreacted alkyl bromide .
  • Nuclear magnetic resonance (NMR) : ¹H NMR should show signals for cyclobutyl protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Elemental analysis : Confirm carbon, hydrogen, and phosphorus content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate mitochondrial targeting efficiency of this compound?

Mitochondrial localization studies involve:

  • Fluorescent tagging : Conjugate the compound with a fluorophore (e.g., MitoTracker Red) and use confocal microscopy to colocalize with mitochondrial markers .
  • Subcellular fractionation : Isolate mitochondria via differential centrifugation and quantify compound accumulation using HPLC or mass spectrometry .
  • Membrane potential dependency : Treat cells with mitochondrial uncouplers (e.g., FCCP) to determine if uptake relies on membrane potential .

Q. How should contradictory data on the biological activity of phosphonium salts be addressed?

Discrepancies may arise due to:

  • Purity variations : Validate compound purity via HPLC and elemental analysis before biological assays .
  • Cell line specificity : Test multiple cell lines (e.g., HeLa vs. HEK293) to assess consistency .
  • Concentration gradients : Perform dose-response curves (e.g., 1–100 µM) to identify effective ranges .
  • Experimental controls : Include positive controls (e.g., known mitochondrial toxins) and account for solvent cytotoxicity (e.g., DMSO) .

Q. What strategies optimize the use of this compound in Wittig reactions?

Key optimizations include:

  • Base selection : Use strong bases (e.g., NaHMDS) to deprotonate the phosphonium salt and generate ylides efficiently .
  • Solvent compatibility : Employ THF or DMF for ylide stability and aldehyde solubility .
  • Steric effects : Bulky aldehydes may require elevated temperatures (e.g., 60°C) to overcome steric hindrance .
  • Workup procedures : Extract products with ethyl acetate and purify via column chromatography to remove phosphine oxide byproducts .

Methodological Considerations

Q. What analytical techniques resolve ambiguities in phosphonium salt degradation during storage?

Degradation (e.g., hydrolysis to phosphine oxides) can be monitored via:

  • TLC/MS : Track new spots/mass signals indicative of breakdown products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions .
  • Moisture control : Store under inert gas (argon) with desiccants to prevent hydrolysis .

Q. How can computational modeling assist in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can:

  • Predict ylide formation energetics and transition states for Wittig reactions.
  • Simulate interactions with mitochondrial membranes based on charge distribution and lipophilicity .
  • Validate results against experimental NMR chemical shifts or IR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.